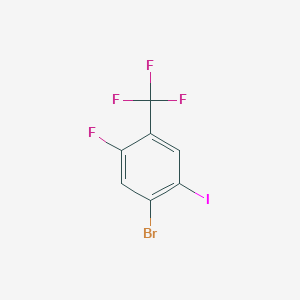

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene

Description

BenchChem offers high-quality 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF4I/c8-4-2-5(9)3(1-6(4)13)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWVLQFJUMKKJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Br)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF4I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001216030 | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345472-21-0 | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345472-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001216030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene: Structure, Properties, and Synthetic Utility

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of Polysubstituted Aromatics

The strategic functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Molecules bearing multiple, distinct halogen substituents, alongside other activating or deactivating groups, offer a rich platform for selective, stepwise chemical modifications. This guide focuses on a specific, yet illustrative, member of this class: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene.

While a significant challenge in the exploration of this specific isomer is the current scarcity of dedicated experimental data in publicly accessible literature, this guide will provide a comprehensive overview of its anticipated chemical structure, properties, and reactivity. This will be achieved through a careful analysis of closely related and isomeric compounds, providing a robust framework for researchers seeking to utilize this or similar building blocks in their synthetic endeavors. The presence of three distinct halogens (F, Br, I) at specific positions, in conjunction with the strongly electron-withdrawing trifluoromethyl group, bestows a unique and highly valuable reactivity profile upon this molecule.

Chemical Identity and Structural Elucidation

The precise arrangement of substituents on the benzene ring is critical to the chemical behavior of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene. The IUPAC name defines the following substitution pattern:

-

Bromine at position 1.

-

Iodine at position 2.

-

Fluorine at position 5.

-

Trifluoromethyl group at position 4.

dot graph "1_Bromo_5_fluoro_2_iodo_4_trifluoromethyl_benzene" { layout=neato; node [shape=plaintext]; edge [style=invis];

// Benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Substituents Br1 [label="Br", pos="1.5,2.6!"]; I2 [label="I", pos="2.9,1.5!"]; H3 [label="H", pos="2.9,-1.5!"]; CF3_4 [label="CF₃", pos="0,-3.0!"]; F5 [label="F", pos="-2.9,-1.5!"]; H6 [label="H", pos="-2.9,1.5!"];

C1 -- Br1 [style=solid, len=1.5]; C2 -- I2 [style=solid, len=1.5]; C3 -- H3 [style=solid, len=1.5]; C4 -- CF3_4 [style=solid, len=1.5]; C5 -- F5 [style=solid, len=1.5]; C6 -- H6 [style=solid, len=1.5];

// Aromatic bonds C1 -- C2 [style=solid]; C2 -- C3 [style=dashed]; C3 -- C4 [style=solid]; C4 -- C5 [style=dashed]; C5 -- C6 [style=solid]; C6 -- C1 [style=dashed]; }

Caption: Chemical structure of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Characteristic | Rationale and Comparative Data |

| Molecular Formula | C₇H₂BrF₄I | Based on the chemical structure. |

| Molecular Weight | 368.89 g/mol | Calculated from the molecular formula[1]. |

| Physical State | Likely a solid at room temperature. | Many polysubstituted benzene derivatives with similar molecular weights are solids. |

| Melting Point | Expected to be in the range of 30-80 °C. | For comparison, 1-bromo-2-fluoro-4-iodobenzene has a melting point of 34-43 °C. The additional trifluoromethyl group would likely increase the melting point due to a higher molecular weight and stronger intermolecular interactions. |

| Boiling Point | Estimated to be >250 °C at atmospheric pressure. | The high molecular weight and polarity suggest a high boiling point. For example, the boiling point of 1-bromo-2-fluoro-4-iodobenzene is reported as 120-125 °C at 13 mmHg[2]. |

| Solubility | Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate); insoluble in water. | The nonpolar aromatic core and halogen substituents suggest good solubility in organic solvents. The presence of the trifluoromethyl group enhances lipophilicity[3][4]. |

| pKa | Not applicable (no acidic protons). | --- |

Spectral Data Interpretation: A Hypothetical Analysis

While experimental spectra for 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene are not available, a predictive analysis based on established principles of NMR and mass spectrometry can provide valuable insights for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). These signals will likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atom and potentially long-range couplings with other protons or the trifluoromethyl group.

-

¹³C NMR: The spectrum will display seven signals for the seven carbon atoms. The carbon atoms attached to the electronegative halogens and the trifluoromethyl group will be significantly deshielded and appear at lower field. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: This will be the most informative spectrum. Two distinct signals are expected: one for the fluorine atom directly attached to the ring and another for the trifluoromethyl group. The chemical shift of the trifluoromethyl group is typically in the range of -60 to -70 ppm. The fluorine on the ring will exhibit coupling to the adjacent protons.

Mass Spectrometry (MS)

The mass spectrum will be characterized by a prominent molecular ion peak (M⁺) at m/z ≈ 369. The isotopic pattern of this peak will be a clear indicator of the presence of one bromine atom (with its characteristic M and M+2 isotopes in a roughly 1:1 ratio) and one iodine atom. Fragmentation patterns would likely involve the loss of halogen atoms and the trifluoromethyl group.

Synthesis Strategies: A Proposed Retrosynthetic Approach

The synthesis of polysubstituted aromatic compounds like 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene requires a carefully planned multi-step sequence. A plausible retrosynthetic analysis suggests that a suitable precursor would be a di- or tri-substituted benzene derivative that can be further functionalized.

dot digraph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9];

A [label="Commercially Available Precursor\n(e.g., a trifluoromethyl-aniline or -benzene derivative)"]; B [label="Halogenation (Iodination/Bromination)"]; C [label="Introduction of Fluoro Group (e.g., Sandmeyer reaction)"]; D [label="Final Product:\n1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene"];

A -> B [label="Selective Halogenation"]; B -> C [label="Diazotization followed by fluorination"]; C -> D [label="Further functionalization if necessary"]; } Caption: A generalized synthetic workflow for the preparation of the target compound.

A potential synthetic route could start from a commercially available trifluoromethyl-substituted aniline. The synthesis would likely involve the following key steps:

-

Diazotization and Sandmeyer Reaction: An amino group can be converted to a diazonium salt, which can then be substituted with a halogen (e.g., iodine or bromine) using the Sandmeyer reaction.

-

Electrophilic Halogenation: The aromatic ring can be further halogenated (brominated or iodinated) using appropriate reagents and catalysts. The directing effects of the existing substituents will govern the position of the new halogen.

-

Introduction of the Fluoro Group: A fluoro group can be introduced via a Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate salt.

Exemplary Protocol: Synthesis of a Related Halogenated Benzene

The following is a representative protocol for the synthesis of a similar compound, 1-bromo-2-fluoro-4-iodobenzene, which illustrates the general principles that would be applicable[2].

Step 1: Diazotization of 2-fluoro-4-iodoaniline

-

Dissolve sodium nitrite in concentrated sulfuric acid.

-

Add acetic acid at a low temperature (≤10 °C).

-

To this solution, add 2-fluoro-4-iodoaniline over a period of one hour while maintaining the temperature between 20-25 °C.

-

Stir the mixture for an additional 2 hours.

Step 2: Sandmeyer-type Reaction

-

Prepare a solution of copper(I) bromide in 48% hydrobromic acid.

-

Add the diazonium salt solution dropwise to the copper(I) bromide solution and stir overnight.

Step 3: Work-up and Purification

-

Quench the reaction with water and extract the product with an organic solvent (e.g., chloroform).

-

Wash the organic layer with water, dry it over an anhydrous salt (e.g., magnesium sulfate), and remove the solvent under reduced pressure.

-

Purify the crude product by distillation under reduced pressure and/or recrystallization.

Reactivity and Synthetic Applications: A Versatile Building Block

The unique arrangement of four different substituents on the benzene ring of 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene makes it a highly valuable and versatile building block for organic synthesis. The differential reactivity of the three halogen atoms is the key to its synthetic utility.

Orthogonal Reactivity of Halogens

The carbon-halogen bond strengths decrease in the order C-F > C-Br > C-I. This difference in bond strength allows for selective reactions at each halogen position, a concept known as "orthogonal reactivity."

-

Iodine: The C-I bond is the weakest, making the iodine atom the most reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the introduction of a wide range of carbon-based substituents at the 2-position.

-

Bromine: The C-Br bond is stronger than the C-I bond but still susceptible to many cross-coupling reactions under slightly more forcing conditions. This allows for a second, sequential cross-coupling reaction to be performed at the 1-position.

-

Fluorine: The C-F bond is the strongest and generally unreactive towards typical cross-coupling conditions. However, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially given the presence of the strongly electron-withdrawing trifluoromethyl group.

dot digraph "Reactivity_Diagram" { rankdir=TB; node [shape=record, fontname="Helvetica", fontsize=10, style="filled,rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#202124"];

Molecule [label="{ 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene | { Iodo (position 2) | Bromo (position 1) | Fluoro (position 5)}}"];

node [fillcolor="#EA4335"]; Reaction1 [label="Suzuki, Sonogashira, Heck, etc.\n(Mild Conditions)"]; Reaction2 [label="Suzuki, Buchwald-Hartwig, etc.\n(More Forcing Conditions)"]; Reaction3 [label="Nucleophilic Aromatic Substitution (SₙAr)"];

Molecule:f1 -> Reaction1 [label="Most Reactive"]; Molecule:f2 -> Reaction2 [label="Moderately Reactive"]; Molecule:f3 -> Reaction3 [label="Least Reactive in Cross-Coupling\nReactive in SₙAr"]; } Caption: Differential reactivity of the halogen substituents.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing group that significantly influences the reactivity of the aromatic ring. Its presence deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to it. In drug design, the -CF₃ group is often used to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets[3][4][5].

Potential Applications in Drug Discovery and Materials Science

Polysubstituted aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively introduce different functional groups at specific positions on the benzene ring allows for the fine-tuning of a molecule's properties.

-

Drug Discovery: This compound can serve as a scaffold for the synthesis of complex molecules with potential biological activity. The sequential introduction of different moieties via cross-coupling reactions can be used to explore the structure-activity relationships of a new drug candidate.

-

Materials Science: The introduction of specific functional groups can be used to create novel organic electronic materials, liquid crystals, and polymers with tailored properties.

Conclusion

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene represents a highly functionalized and synthetically versatile aromatic building block. While specific experimental data for this particular isomer is currently limited, a thorough understanding of the properties and reactivity of its constituent functional groups and related compounds provides a strong foundation for its application in research. The orthogonal reactivity of its three distinct halogen atoms, modulated by the powerful electron-withdrawing trifluoromethyl group, opens up a vast landscape of possibilities for the synthesis of novel and complex molecules. As synthetic methodologies continue to advance, the utility of such polysubstituted aromatic compounds in drug discovery, materials science, and other areas of chemical research is poised to expand even further.

References

- 1-Bromo-5-fluoro-4-iodo-2-(trifluoromethyl)benzene, 95% Purity, C7H2BrF4I, 1 gram. (n.d.).

-

1-Bromo-4-iodo-2-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

-

Chemical Properties of Benzene, 1-bromo-2,3,4,5-tetrafluoro- (CAS 1074-91-5). (n.d.). Cheméo. Retrieved from [Link]

-

Supporting Information for an article. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Matsui, Y., et al. (2015). Discovery and structure-guided optimization of tert-butyl 6-(phenoxymethyl)-3-(trifluoromethyl)benzoates as liver X receptor agonists. Bioorganic & Medicinal Chemistry Letters, 25(18), 3843-3848. Retrieved from [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). National Center for Biotechnology Information. Retrieved from [Link]

-

2-Bromo-1-iodo-4-(trifluoromethyl)benzene. (n.d.). PubChem. Retrieved from [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI. Retrieved from [Link]

-

1-Bromo-5-chloro-4-fluoro-2-iodobenzene. (n.d.). PubChem. Retrieved from [Link]

-

5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek. Retrieved from [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. Retrieved from [Link]

-

Synthesis of 1-bromo-2-fluoro-4-iodobenzene. (n.d.). PrepChem.com. Retrieved from [Link]

- The synthetic method of 1-bromo-2,4,5-trifluorobenzene. (n.d.). Google Patents.

- Process for the synthesis of organic compounds. (n.d.). Google Patents.

-

Process for the synthesis of organic compounds. (2006, June 7). European Patent Office. Retrieved from [Link]

-

Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. (n.d.). ZORA (Zurich Open Repository and Archive). Retrieved from [Link]

-

Mechanism of reaction between 1‐bromo‐2‐fluorobenzene and furan in the presence of Li/Hg. (2020, July 27). Chemistry Stack Exchange. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. prepchem.com [prepchem.com]

- 3. jelsciences.com [jelsciences.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

An In-Depth Technical Guide to 2-Bromo-4-fluoro-5-iodobenzotrifluoride: A Versatile Scaffold for Advanced Synthesis

Executive Summary: This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-iodobenzotrifluoride, a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its precise nomenclature, physicochemical properties, a representative synthetic pathway, and its strategic applications in drug development. The core value of this molecule lies in its unique arrangement of three distinct halogen atoms and a trifluoromethyl group, which together provide a powerful platform for complex molecular engineering through regioselective, sequential chemical modifications.

Core Compound Identification and Nomenclature

Correctly identifying a complex chemical building block is paramount for reproducibility and safety. The title compound is known by several names, and understanding its formal IUPAC designation is crucial for unambiguous database searching and regulatory compliance. The structure is a benzene ring substituted with a trifluoromethyl group, a fluorine atom, a bromine atom, and an iodine atom.

According to IUPAC nomenclature rules, which prioritize the lowest possible locant (numbering) for substituents in alphabetical order (Bromo, Fluoro, Iodo, Trifluoromethyl), the systematic name is established as 1-Bromo-5-fluoro-4-iodo-2-(trifluoromethyl)benzene . However, "2-Bromo-4-fluoro-5-iodobenzotrifluoride" remains a widely used and accepted synonym in commercial and research contexts.

| Identifier | Data | Source |

| Common Name | 2-Bromo-4-fluoro-5-iodobenzotrifluoride | - |

| IUPAC Name | 1-Bromo-5-fluoro-4-iodo-2-(trifluoromethyl)benzene | IUPAC Naming Conventions |

| CAS Number | 1394291-55-4 | [1] |

| Molecular Formula | C₇H₂BrF₄I | [1] |

| Molecular Weight | 368.89 g/mol | [1] |

| Canonical SMILES | C1=C(C(=C(C=C1F)I)Br)C(F)(F)F | - |

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its dense halogenation and the presence of the trifluoromethyl group. While extensive experimental data for this specific isomer is not publicly available, we can infer its characteristics based on its structure and data from closely related analogues.

| Property | Value / Expected Behavior | Rationale & Comparative Data |

| Appearance | Colorless to light yellow solid or oil. | Halogenated aromatics are typically crystalline solids or high-boiling liquids. |

| Density | > 1.7 g/mL | The presence of heavy atoms (Br, I) significantly increases density compared to non-halogenated aromatics. |

| Solubility | Insoluble in water; Soluble in common organic solvents (DCM, THF, Toluene, DMSO). | The molecule is non-polar and lipophilic. The CF₃ group further enhances lipophilicity. |

| Boiling Point | High; > 200 °C (estimated). | High molecular weight and strong intermolecular forces contribute to a high boiling point. |

| Melting Point | Not available. | Likely a low-melting solid at room temperature. |

The trifluoromethyl group is a key feature, acting as a metabolically stable and highly lipophilic bioisostere for groups like isopropyl. This high lipophilicity, often measured as logP, is a critical parameter in drug design, influencing how a potential drug crosses cellular membranes.[2]

Representative Synthesis and Workflow

The synthesis of poly-substituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. A plausible and efficient synthesis of 2-Bromo-4-fluoro-5-iodobenzotrifluoride would involve the sequential halogenation of a commercially available, less substituted precursor. The following protocol is a representative, logical pathway based on established organometallic and electrophilic aromatic substitution reactions.

Causality Behind the Synthetic Strategy

The chosen strategy involves starting with a readily available di-substituted arene and introducing the remaining halogens in a controlled manner. The key is to use directing group effects and specific halogenating agents to install the bromo and iodo groups at the desired positions. An alternative, often used for complex patterns, is a Sandmeyer-type reaction from a corresponding aniline, but direct halogenation is often more step-economical if the regioselectivity can be controlled.

Representative Experimental Protocol: Sequential Halogenation

Starting Material: 4-Fluoro-2-(trifluoromethyl)bromobenzene (or a similar appropriately substituted benzene derivative).

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the starting material (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

-

Iodination: Cool the mixture to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq.) and a catalytic amount of a Lewis acid like Iron(III) chloride (FeCl₃) or a strong protic acid like sulfuric acid. The use of a catalyst activates the iodine source, making it a more potent electrophile for attacking the electron-rich positions of the aromatic ring.[3][4]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.[5]

-

Purification and Characterization: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure iodinated intermediate.

-

Subsequent Bromination (if starting with a different precursor): The same principles of electrophilic aromatic substitution would apply, typically using N-Bromosuccinimide (NBS) as the bromine source. The choice of which halogen to add first depends on the directing effects of the substituents already on the ring.

Synthesis Workflow Diagram

Caption: A representative workflow for the synthesis via electrophilic iodination.

Strategic Applications in Drug Development

The true utility of 2-Bromo-4-fluoro-5-iodobenzotrifluoride for a drug development professional lies in its capacity to serve as a "plug-and-play" scaffold. The different carbon-halogen bonds (C-I and C-Br) possess distinct reactivities, allowing for selective, sequential functionalization.

The Principle of Orthogonal Reactivity

In the context of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the reactivity of carbon-halogen bonds generally follows the trend: C-I > C-Br > C-Cl . This difference is the cornerstone of modern medicinal chemistry synthesis. A medicinal chemist can perform a cross-coupling reaction that selectively targets the more reactive C-I bond, introducing a new molecular fragment, while leaving the C-Br bond untouched. This newly formed, more complex molecule can then be subjected to a second, different cross-coupling reaction at the C-Br position. This powerful strategy allows for the rapid and controlled construction of vast and diverse chemical libraries from a single, versatile starting scaffold.[6][7]

Workflow: Sequential Cross-Coupling for Library Synthesis

-

Step 1: C-I Bond Functionalization (e.g., Suzuki Coupling): The scaffold is reacted with a boronic acid derivative in the presence of a palladium catalyst. The reaction occurs exclusively at the C-I position due to its higher reactivity.

-

Step 2: C-Br Bond Functionalization (e.g., Buchwald-Hartwig Amination): The product from Step 1, which now contains a new fragment at the former iodine position, is subjected to a second coupling reaction with an amine, again using a palladium catalyst but often under slightly different conditions. This reaction proceeds at the remaining C-Br site.

This two-step, one-pot or sequential process enables the creation of molecules with three distinct points of diversity: the fragment attached at the C-I position, the fragment attached at the C-Br position, and the core scaffold itself. This is a highly efficient method for exploring the chemical space around a "privileged" core structure.[8]

Diagram of Sequential Functionalization

Sources

- 1. 1-Bromo-5-chloro-4-fluoro-2-iodobenzene | C6H2BrClFI | CID 50998080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 364-11-4|1-Bromo-4-iodo-2-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]

- 3. Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N-Iodosaccharin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Safety Management of Polyhalogenated Benzotrifluorides

Introduction: The Fluorine Imperative & Safety Paradox

Polyhalogenated benzotrifluorides (PHBTFs) are critical scaffolds in modern drug discovery and agrochemistry. The trifluoromethyl group (

This guide moves beyond the "check-the-box" compliance of an SDS. It interprets the physicochemical hazards of PHBTFs (e.g., 4-Chlorobenzotrifluoride, 3,4-Dichlorobenzotrifluoride) to establish a self-validating safety protocol for the laboratory.

Physicochemical Hazard Profile

Understanding the behavior of PHBTFs requires analyzing their structure. The electron-withdrawing nature of the

Comparative Data Table

The following table contrasts the most common PHBTF, 4-Chlorobenzotrifluoride (PCBTF) , against standard solvents to highlight specific risk factors.

| Property | 4-Chlorobenzotrifluoride (PCBTF) | Toluene (Reference) | 3,4-Dichlorobenzotrifluoride | Implications for Safety |

| CAS Number | 98-56-6 | 108-88-3 | 328-84-7 | Unique identifier for inventory tracking. |

| Flash Point | 43°C (109°F) | 4°C (39°F) | ~65°C | PCBTF is Flammable (Cat 3) , not Highly Flammable, but vapors still ignite easily. |

| Vapor Density | 6.2 (Air = 1) | 3.1 (Air = 1) | > 6.5 | Critical: Vapors are heavy and will pool in low areas (sumps, drains), creating explosion risks. |

| Density | 1.35 g/mL | 0.87 g/mL | 1.48 g/mL | Heavier than water. Spills will sink, complicating aquatic cleanup. |

| Partition Coeff ( | 3.7 | 2.7 | ~4.2 | High lipophilicity correlates with bioaccumulation and aquatic toxicity. |

| Decomposition | > 500°C | > 500°C | > 500°C | Thermal decomposition releases HF and HCl. |

Technical Insight: While PCBTF has a higher flash point than toluene, its high vapor density means it displaces oxygen more effectively in confined spaces, increasing the asphyxiation risk even before the Lower Explosive Limit (LEL) is reached [1].

Hazard Identification & Logic (GHS Analysis)

The Globally Harmonized System (GHS) codes for this class are not random; they are a direct consequence of the chemical structure.

The Hazard Cascade

The following diagram illustrates the causal link between the chemical structure of PHBTFs and the required safety controls.

Figure 1: Causal relationship between PHBTF chemical structure, resulting hazards, and mandatory engineering controls.

Key Hazard Statements

-

H226: Flammable liquid and vapor.[1]

-

H315 + H319: Causes skin irritation and serious eye irritation.[2][3] (Solvent defatting action).

-

H317: May cause an allergic skin reaction (Sensitizer).

-

H335: May cause respiratory irritation (Specific to volatile halogenated aromatics).[2]

-

H411: Toxic to aquatic life with long-lasting effects.[1]

Toxicology & Metabolic Stability

Researchers often assume "metabolic stability" equals "non-toxic." For PHBTFs, this is a dangerous misconception.

Absorption and Distribution

Due to high lipophilicity (LogP ~3.7 for PCBTF), these compounds rapidly cross the stratum corneum and alveolar membranes. They distribute preferentially to fatty tissues, the liver, and the brain (CNS depression targets).

Metabolism and "The Fluorine Bond"

The

-

Primary Metabolites: Hydroxylation of the aromatic ring (e.g., 2-chloro-5-trifluoromethylphenol) followed by glucuronidation [2].

-

Defluorination Risk: While rare biologically, thermal defluorination (fire) is the primary acute toxicological risk (see Section 5).

Carcinogenicity (Prop 65)

Warning: PCBTF is listed under California Proposition 65 as a carcinogen.[4] Long-term inhalation studies have shown increased incidence of alveolar/bronchiolar neoplasms in rodents [3].

Safe Handling Protocol (The "Senior Scientist" Standard)

This protocol is designed to be self-validating: if the engineering controls fail, the PPE serves as a redundant barrier.

Engineering Controls

-

Ventilation: Use only in a chemical fume hood with a face velocity >100 fpm.

-

Low-Level Extraction: Because vapor density is >6.0, standard top-draft hoods may miss vapors pooling on the floor. Ensure lab air turnover prevents accumulation in low spots.

-

Grounding: All transfer vessels must be grounded. PHBTFs have low conductivity and can accumulate static charge, acting as an ignition source for their own vapors.

Personal Protective Equipment (PPE) Matrix

-

Respiratory: If hood containment is breached, use a respirator with Type ABEK filters (Organic vapors + Acid gases). Why Acid Gas? To protect against potential HCl/HF impurities or decomposition products.

-

Dermal:

-

Splash Contact: Nitrile rubber (0.11 mm) – Breakthrough time < 10 min.

-

Full Contact: Viton® or Silver Shield® laminate gloves. Do not use Latex. The lipophilic nature of PHBTFs permeates latex instantly.

-

-

Ocular: Chemical splash goggles. Face shield required if handling >1L volumes.

Emergency Response: The HF Factor

The most critical safety distinction for Benzotrifluorides compared to other solvents is the generation of Hydrogen Fluoride (HF) during combustion.

Thermal Decomposition

At temperatures >500°C (fire conditions), the

Fire/Spill Response Workflow

The following workflow integrates the HF risk into standard spill procedures.

Figure 2: Emergency response logic distinguishing between flammability risks and thermal decomposition (HF) risks.

First Aid (Specific to PHBTFs)

-

Inhalation: Remove to fresh air. If breathing is difficult, oxygen. Note to Physician: Monitor for delayed pulmonary edema (common with halogenated solvent inhalation).

-

Skin Contact: Wash with soap and water.[2] If erythema persists, consider possibility of HF burn (if material was heated) and apply Calcium Gluconate gel if suspected.

-

Eye Contact: Rinse for 15 minutes.[2] Consult ophthalmologist immediately.

Regulatory & Waste Considerations[2]

VOC Exemption vs. Toxicity

In the US, PCBTF is often used as a "VOC-exempt" solvent (40 CFR 51.100(s)) because it has low photochemical reactivity (it doesn't form smog easily) [4].

-

The Trap: "VOC Exempt"

"Safe." It is exempt only from smog regulations, not toxicity regulations. It remains a carcinogen (Prop 65) and aquatic toxin.

Disposal[2]

-

Stream: Halogenated Organic Solvent waste.

-

Incompatibility: Do not mix with strong alkalis (NaOH, KOH) or alkali metals. While the

group is stable, the aromatic chloride (Cl-Ar) can undergo nucleophilic aromatic substitution under high heat/pressure, potentially leading to runaway exotherms.

References

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 7385, 4-Chlorobenzotrifluoride. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2023). Registration Dossier: 4-chloro-α,α,α-trifluorotoluene.[1][5][6] Retrieved from [Link]

-

National Toxicology Program (NTP). (2018). Toxicology and Carcinogenesis Studies of p-Chloro-α,α,α-trifluorotoluene in F344/N Rats and B6C3F1/N Mice. Technical Report 594. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2024). Volatile Organic Compounds Exemptions.[7] Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. durhamtech.edu [durhamtech.edu]

- 3. 4-Chloro-3,5-dinitrobenzotrifluoride SDS - Download & Subscribe for Updates [sdsmanager.com]

- 4. p-Chloro-α,α,α-trifluorotoluene (para-Chlorobenzotrifluoride, PCBTF) - Proposition 65 Warnings Website [p65warnings.ca.gov]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. 4-Chlorobenzotrifluoride 98 98-56-6 [sigmaaldrich.com]

- 7. 4-Chlorobenzotrifluoride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Weight and Physical Properties of C7H2BrF4I Building Blocks

Introduction: The Strategic Role of Halogenated Toluene Scaffolds in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of halogens into molecular scaffolds is a time-honored and potent strategy for modulating a compound's physicochemical and pharmacokinetic properties. Halogenated aromatic compounds, particularly substituted toluenes, serve as versatile building blocks. The introduction of multiple, distinct halogens—such as bromine, fluorine, and iodine—onto a single toluene core creates a class of reagents with a rich and tunable design space. The empirical formula C7H2BrF4I represents a fascinating and underexplored set of such building blocks.

The presence of a bromine atom often provides a handle for further synthetic transformations (e.g., cross-coupling reactions), while the tetrafluoro substitution can significantly enhance metabolic stability and modulate lipophilicity. The iodine atom, the largest and most polarizable of the three, can introduce potent halogen bonding interactions, a key feature in modern rational drug design for enhancing binding affinity and selectivity to biological targets.[1]

This guide provides a foundational understanding of the core physical properties of C7H2BrF4I isomers. As specific experimental data for these compounds are not widely available in public literature, this document will focus on the theoretical and predictive aspects of their molecular weight and physical characteristics, grounded in the established principles of physical organic chemistry. We will also outline the standard experimental protocols required for their empirical characterization, providing researchers and drug development professionals with a practical framework for their evaluation and application. The entire process, from discovery to market, is a complex, multidisciplinary endeavor where understanding these fundamental properties is a critical first step.[2]

Molecular Weight and Isomeric Complexity

The first step in characterizing any new chemical entity is to determine its precise molecular weight. This fundamental property governs stoichiometry, reaction kinetics, and is the primary output of mass spectrometry analysis.

Calculation of Molecular Weight

The molecular weight (or molar mass) is calculated by summing the atomic weights of all constituent atoms in the empirical formula C7H2BrF4I.[3]

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 7 | 12.011 | 84.077 |

| Hydrogen | H | 2 | 1.008 | 2.016 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Fluorine | F | 4 | 18.998 | 75.992 |

| Iodine | I | 1 | 126.904 | 126.904 |

| Total | 368.893 |

Therefore, the calculated molecular weight of a C7H2BrF4I building block is 368.893 g/mol . The monoisotopic mass, which would be observed in high-resolution mass spectrometry, is 367.83206 Da for the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹²⁷I).[4][5]

Isomeric Possibilities

The empirical formula C7H2BrF4I allows for a significant number of structural isomers. For the purpose of "building blocks" in drug discovery, we will focus on isomers of a substituted toluene, where a methyl group (-CH3) is attached to a benzene ring that is also substituted with one bromine, four fluorine, and one iodine atom. However, the two hydrogens in the formula indicate that the methyl group itself is substituted, leading to a bromomethyl (-CH2Br) group. This gives us a (bromomethyl)tetrafluoroiodobenzene scaffold.

The primary source of isomerism will be the relative positions of the substituents on the benzene ring.

Caption: Potential structural isomers of C7H2BrF4I.

Predicted Physical Properties and Their Significance

The physical state, solubility, and thermal properties of a building block are critical for its handling, reaction setup, and ultimately, for the properties of the final drug substance.

Physical State, Melting, and Boiling Points

Haloarenes are typically colorless liquids or crystalline solids at room temperature.[6][] The physical state of a specific C7H2BrF4I isomer will depend on the strength of its intermolecular forces and its ability to pack into a crystal lattice.

-

Boiling Point: The boiling point is primarily influenced by the strength of intermolecular forces, which, for nonpolar or weakly polar molecules, are dominated by van der Waals dispersion forces.[8] These forces increase with the number of electrons and the size of the electron cloud. Given the high molecular weight and the presence of large, polarizable bromine and iodine atoms, all C7H2BrF4I isomers are expected to have high boiling points.[][9] The boiling points among different isomers are expected to be very similar as they share the same molecular weight.[9]

-

Melting Point: Unlike boiling points, melting points are highly dependent on the symmetry of the molecule.[] A more symmetrical molecule can pack more efficiently and tightly into a crystal lattice, requiring more energy to break the lattice structure.[6][9] Therefore, a para-substituted isomer (like Isomer 3 in the diagram, where the iodine and bromomethyl groups are opposite) would be predicted to have a significantly higher melting point than its corresponding ortho- or meta-type isomers.[1][6]

Density and Solubility

-

Density: Due to the presence of heavy atoms like bromine and especially iodine, these compounds are expected to be significantly denser than water.[8][9] The density of haloarenes generally increases with the increasing atomic mass of the halogen atom.[9]

-

Solubility: Haloalkanes and haloarenes are considered non-polar or, at best, weakly polar.[1][9] They are unable to form hydrogen bonds with water molecules.[6][] Consequently, C7H2BrF4I isomers are predicted to be virtually insoluble in water but readily soluble in common organic solvents such as ethers, chloroform, and benzene.[][8][9] This property is a cornerstone of designing drug molecules intended to cross lipid membranes.

Summary of Predicted Physical Property Trends

| Property | Predicted Characteristic | Rationale for Drug Development Professionals |

| Physical State | Likely crystalline solid or high-boiling liquid | Impacts storage, handling, and formulation strategies. |

| Boiling Point | High (>200 °C, estimated) | Influences purification methods (e.g., distillation vs. chromatography) and thermal stability. |

| Melting Point | Highly isomer-dependent; symmetrical isomers will have higher MPs | Critical for solid-state characterization, purity assessment, and formulation of solid dosage forms. |

| Density | High (>1.5 g/cm³, estimated) | Important for reaction setup and solvent layering during workup procedures. |

| Solubility | Insoluble in water; Soluble in organic solvents | A key determinant of lipophilicity (LogP), which affects absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. |

Experimental Characterization: Protocols and Workflow

Validating the identity, purity, and physical properties of a novel C7H2BrF4I building block is a non-negotiable step in the research and development process. The following section outlines the standard methodologies for this characterization.

General Experimental Workflow

The synthesis and characterization of a new chemical entity follows a logical progression to ensure its identity and purity before it can be used in further applications, such as in a drug discovery screening library.

Caption: Standard workflow for the synthesis and characterization of a novel building block.

Protocol for Melting Point Determination

Objective: To determine the temperature range over which the solid C7H2BrF4I isomer transitions to a liquid. A sharp melting range (e.g., <1 °C) is indicative of high purity.

Methodology:

-

Sample Preparation: A small amount of the crystalline, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into a calibrated melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Observation: The heating rate is then slowed to 1-2 °C per minute.

-

Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

Protocol for Boiling Point Determination (Microscale)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Apparatus Setup: A small volume (a few milliliters) of the liquid sample is placed in a test tube. A short piece of capillary tubing, sealed at one end, is placed open-end-down into the test tube.

-

Heating: The test tube is gently heated in a heating block or oil bath.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Equilibrium: The heating is stopped, and the apparatus is allowed to cool slowly.

-

Recording: The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the definitive tool for confirming the precise molecular structure of an isomer.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show signals for the two protons of the -CH₂Br group. The chemical shift of these protons would be informative. The aromatic region is devoid of proton signals, confirming the fully substituted nature of the ring.

-

¹³C NMR: Would show seven distinct carbon signals. The chemical shifts would be heavily influenced by the attached electronegative halogens, and specific databases can help in assigning these signals.

-

¹⁹F NMR: This is a crucial technique for fluorinated compounds. It would show distinct signals for the four fluorine atoms. The coupling patterns between the fluorine atoms can provide definitive proof of their relative positions on the aromatic ring.

-

-

Infrared (IR) Spectroscopy: An IR spectrum would confirm the presence of key functional groups. Expected characteristic peaks would include those for aromatic C=C stretching, C-H stretching and bending from the CH₂ group, and strong absorptions corresponding to the C-F bonds. The C-Br and C-I bond vibrations occur at lower frequencies and may be harder to observe on standard instruments.

-

Mass Spectrometry (MS): This technique confirms the molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~51% and ⁸¹Br at ~49%), the molecular ion peak in the mass spectrum would appear as a characteristic pair of peaks (M and M+2) of nearly equal intensity, providing a clear signature for the presence of a single bromine atom.

Conclusion

The C7H2BrF4I molecular formula represents a class of highly functionalized aromatic building blocks with significant potential in drug discovery and materials science. While specific experimental data remains to be published, a strong predictive framework can be established based on fundamental chemical principles. Their high molecular weight, conferred by the heavy halogens, dictates high boiling points and densities. The potential for high symmetry in certain isomers, particularly para-substituted variants, will lead to higher melting points, a key consideration for solid-state chemistry and formulation. Their predicted lipophilicity makes them ideal candidates for scaffolds intended to interact with hydrophobic pockets in biological targets or to cross cellular membranes. The detailed experimental and spectroscopic workflows provided herein offer a robust guide for researchers to fully characterize these promising compounds and unlock their potential in the development of next-generation therapeutics.

References

-

Unacademy. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Unacademy. Retrieved from [Link]

-

Aakash Institute. (n.d.). Halogen Containing Compounds: Classification and Physical Properties of Alkyl halides and Aryl Halides. Aakash Institute. Retrieved from [Link]

-

adichemistry. (n.d.). physical properties | organohalogen compounds | alkyl halides | haloalkanes. adichemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). C7H2BrF4I - Explore. PubChemLite. Retrieved from [Link]

- Fuhr, B. J., et al. (1973). Application of proton magnetic resonance to rotational isomerism in halotoluene derivatives. II. α,α,2,4,6-Pentachlorotoluene. Journal of Chemical Physics.

-

Chemistry Student. (n.d.). Physical Properties of Haloalkanes and Haloarenes. Chemistry Student. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Properties of Aryl Halides. Chemistry LibreTexts. Retrieved from [Link]

-

Doc Brown. (n.d.). 8 constitutional isomers of molecular formula C5H11Cl, C5H11Br, C5H11I or C5H11F. Doc Brown's Chemistry. Retrieved from [Link]

- Govindarajan, M., et al. (2010). Vibrational spectroscopic analysis of 2-chlorotoluene and 2-bromotoluene: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

-

PubChemLite. (n.d.). 1-(bromomethyl)-2,3,5,6-tetrafluoro-4-iodobenzene. PubChemLite. Retrieved from [Link]

- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Fluorine: A Closer Look.

- Quora. (2018, August 18). Why is the atomic mass of carbon written as 12.01 and not 12.00 u? Quora.

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (2011).

- IUPAC Commission on Isotopic Abundances and

- CK-12 Foundation. (n.d.).

- IUPAC Commission on Isotopic Abundances and Atomic Weights. (2021).

- LMNO Engineering. (n.d.). Molecular Weight Calculator. LMNO Engineering, Research, and Software, Ltd.

- Wikipedia. (n.d.). Bromine. Wikipedia.

- Royal Society of Chemistry. (n.d.). Fluorine - Element information, properties and uses. Periodic Table.

- BYJU'S. (n.d.). Atomic Mass of First 30 Elements. BYJU'S.

- askIITians. (2025, July 30). Why is the atomic mass of iodine 131 not 126.904 g/mol ? askIITians.

- Quora. (2025, April 2). What is the mass of a molecule of fluorine? Quora.

- Khan Academy. (n.d.).

- Farr, S., et al. (2020). Drug Development 101: A Primer.

- Air Liquide. (n.d.). Bromochlorodifluoromethane. Gas Encyclopedia.

- PubChem. (n.d.). Periodic Table of Elements.

- Breslyn, W. (2022, March 15).

- Molar Mass Calculator. (n.d.).

- National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Bromine.

- Pearson. (n.d.). Bromine-79 (50.7% abundance) has an atomic mass of 78.918 amu, wh... Pearson+.

Sources

- 1. quora.com [quora.com]

- 2. chemistrystudent.com [chemistrystudent.com]

- 3. byjus.com [byjus.com]

- 4. sciencecodons.com [sciencecodons.com]

- 5. Atomic mass - Wikipedia [en.wikipedia.org]

- 6. Understanding the Atomic Mass of Fluorine: A Closer Look - Oreate AI Blog [oreateai.com]

- 8. Molecular Weight Calculator (Molar Mass) [calculator.net]

- 9. study.com [study.com]

Strategic Sourcing & Synthesis Guide: 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene

This guide is structured to provide a strategic analysis for sourcing and utilizing 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene , a critical halo-arene scaffold used in advanced medicinal chemistry.

Executive Summary

1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene represents a high-value "orthogonal" building block. Its structure contains three distinct halogen handles (I, Br, F) and a trifluoromethyl group, enabling sequential, chemoselective cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

This guide reveals a significant arbitrage opportunity: while the target molecule commands a premium price (~

Chemical Profile & Specifications

| Feature | Specification |

| Chemical Name | 1-Bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene |

| CAS Number | Not widely indexed (Search by name or structure) |

| Molecular Formula | C₇H₂BrF₄I |

| Molecular Weight | 368.89 g/mol |

| Key Structural Motif | 1,2,4,5-Tetrasubstituted Benzene |

| Physical State | Solid (low melting) or Oil (depending on purity) |

| Storage | 2-8°C, Light Sensitive (Protect from UV) |

Structural Logic

The molecule is designed for iterative functionalization :

-

Iodine (C-2): Most reactive site. Undergoes rapid Pd-catalyzed coupling at room temperature.

-

Bromine (C-1): Second reactive site. Requires elevated temperatures or specialized ligands after the iodine is substituted.

-

Fluorine (C-5): Modulates lipophilicity and metabolic stability; can participate in S_NAr reactions if the ring is sufficiently electron-deficient.

-

Trifluoromethyl (C-4): Provides metabolic blocking and enhances lipophilicity.

Market Analysis: The "Buy" Option[1]

The commercial availability of this specific isomer is limited, often categorized as a "custom synthesis" or "catalog item" with lead times.

Supplier & Pricing Landscape (2024-2025 Estimates)

| Supplier | Pack Size | Price (USD) | Price per Gram | Availability |

| AOBChem | 5 g | $169.00 | $33.80 | Stock / Lead Time |

| Apollo Scientific | 1 g | Inquire | High | Custom / UK Stock |

| Combi-Blocks | - | Inquire | - | Likely Custom |

| Sigma-Aldrich | - | Inquire | Premium | Third-party sourcing |

Strategic Recommendation: Direct purchase is only viable for small-scale screening (<1 g). For scale-up (>10 g), the cost becomes prohibitive compared to synthesis.

Technical Deep Dive: The "Make" Option

The most efficient route to the target is the regioselective iodination of the commercially available precursor 4-Bromo-2-fluorobenzotrifluoride (CAS 142808-15-9).

Precursor Economics

-

Precursor: 4-Bromo-2-fluorobenzotrifluoride[1]

-

Market Price: ~$6.00 - $15.00 for 5g (e.g., Sunway Pharm, Apollo Scientific).

-

Cost Savings: >90% reduction in raw material costs vs. buying the target.

Synthesis Logic & Regiochemistry

The precursor has three directing groups influencing the incoming electrophile (I⁺):

-

Fluorine (Ortho/Para): Strong activator. Directs to positions 3 and 5.

-

Bromine (Ortho/Para): Weak activator. Directs to positions 3 and 5.

-

Trifluoromethyl (Meta): Strong deactivator. Directs to positions 3 and 5.

Regioselectivity Analysis:

-

Position 3 (Between F and Br): Sterically crowded. Disfavored.

-

Position 5 (Para to F, Ortho to Br): Sterically accessible and electronically activated by the strongest director (Fluorine). Major Product.

-

Position 6 (Meta to F, Meta to Br): Deactivated.

Reaction:

Experimental Protocol (Standard Iodination)

Note: This protocol is adapted from standard electrophilic aromatic substitution methodologies for deactivated arenes.

-

Reagents:

-

Precursor (1.0 equiv)

- -Iodosuccinimide (NIS) (1.1 - 1.2 equiv)

-

Trifluoroacetic Acid (TFA) (Solvent/Catalyst) or H₂SO₄/AcOH

-

-

Procedure:

-

Dissolve the precursor in TFA (0.5 M concentration).

-

Add NIS in one portion at 0°C.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LCMS/TLC.

-

Workup: Quench with saturated Na₂S₂O₃ (to remove excess iodine). Extract with DCM. Wash with NaHCO₃ and Brine.

-

Purification: Silica gel chromatography (Hexanes/EtOAc).

-

-

Yield: Typically 85-95%.[4]

Visualizing the Workflow

Synthesis Pathway

The following diagram illustrates the conversion of the commodity precursor to the high-value target.

Caption: Cost-effective synthesis route leveraging the high regioselectivity of the fluorine substituent.

Chemoselective Application

This diagram demonstrates how the target is used to build complex drug scaffolds using sequential cross-coupling.

Caption: Sequential functionalization exploiting the reactivity difference between C-I and C-Br bonds.

References

-

AOBChem USA. Product Catalog: 1-bromo-5-fluoro-2-iodo-4-(trifluoromethyl)benzene. Retrieved from .

-

Sunway Pharm. Product Catalog: 4-Bromo-2-fluorobenzotrifluoride (CAS 142808-15-9).[2][8] Retrieved from .

-

Apollo Scientific. Product Search: 4-Bromo-2-fluorobenzotrifluoride. Retrieved from .[3]

- Olah, G. A., et al. (1993). Synthetic Methods and Reactions. Iodination of Deactivated Arenes. Journal of Organic Chemistry.

- Gribble, G. W., et al. (2012). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (Reference for chemoselective coupling of I vs Br).

Sources

- 1. 142808-15-9 Cas No. | 4-Bromo-2-fluorobenzotrifluoride | Apollo [store.apolloscientific.co.uk]

- 2. 4-Bromo-2-fluorobenzotrifluoride - CAS:142808-15-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. 4-Bromo-2-fluorobenzotrifluoride | 142808-15-9 [sigmaaldrich.com]

- 4. calpaclab.com [calpaclab.com]

- 5. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]

- 6. pure-synth.com [pure-synth.com]

- 7. 142808-15-9|4-Bromo-2-fluorobenzotrifluoride|BLD Pharm [bldpharm.com]

- 8. Angene - 4-Bromo-2-fluorobenzotrifluoride | 142808-15-9 | MFCD01075254 | AG009AI1 [japan.angenechemical.com]

The Strategic Imperative of Metabolic Stability: A Guide to Trifluoromethylated Benzene Scaffolds in Drug Development

Introduction: The Trifluoromethyl Group as a Cornerstone of Modern Medicinal Chemistry

In the intricate landscape of drug discovery, the journey of a promising molecule from a laboratory curiosity to a life-saving therapeutic is fraught with challenges. A critical hurdle in this path is ensuring adequate metabolic stability.[1] The susceptibility of a compound to biotransformation, largely orchestrated by enzymes in the liver, dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] For researchers, scientists, and drug development professionals, a deep understanding of metabolic stability is not merely advantageous; it is a fundamental prerequisite for success.

This guide provides an in-depth exploration of the metabolic stability of a particularly significant structural motif in medicinal chemistry: the trifluoromethylated benzene scaffold. The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance the metabolic robustness of drug candidates.[3][4] Its potent electron-withdrawing nature and the formidable strength of the carbon-fluorine bond render it highly resistant to enzymatic attack, particularly by the Cytochrome P450 (CYP) superfamily of enzymes, which are the primary drivers of oxidative metabolism.[3][5] By strategically placing a -CF3 group at a known or suspected metabolic "soft spot," medicinal chemists can effectively block these pathways, leading to a more durable and predictable pharmacological agent.[3][6]

This document will delve into the core principles governing the metabolic fate of trifluoromethylated benzenes, offering both theoretical insights and practical, field-proven methodologies for their evaluation. We will dissect the enzymatic machinery responsible for their transformation, explore the key factors that modulate their stability, and provide detailed protocols for the essential in vitro assays that form the bedrock of modern metabolic stability screening.

Pillar I: The Enzymatic Gauntlet - Cytochrome P450 and the Metabolism of Trifluoromethylated Aromatics

The liver is the primary site of drug metabolism, a complex biochemical process traditionally divided into Phase I and Phase II reactions.[7] Phase I reactions, predominantly oxidative in nature, are largely catalyzed by the CYP enzyme superfamily.[7][8] These heme-containing monooxygenases are responsible for the metabolism of a vast array of xenobiotics, including the majority of small-molecule drugs.[8][9]

For trifluoromethylated benzene scaffolds, the interaction with CYP enzymes is a critical determinant of their metabolic fate. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the aromatic ring, making it less susceptible to oxidative attack by CYPs.[10][11] This is a key reason for the enhanced metabolic stability observed in many CF3-containing drugs.[10][12]

However, the metabolic landscape is not entirely inert. While the CF3 group itself is exceptionally stable, other positions on the benzene ring or adjacent functional groups can still be targets for CYP-mediated oxidation. The specific CYP isozyme involved can also play a significant role, as different isozymes possess distinct active site geometries and substrate specificities.[9][13] For instance, CYP3A4, the most abundant CYP in the human liver, is known for its large and flexible active site, allowing it to metabolize a wide range of substrates.[9][13]

Understanding the interplay between the substitution pattern on the benzene ring and the specific CYP isozymes is paramount for predicting and optimizing metabolic stability.

Pillar II: Modulators of Stability - Beyond the Trifluoromethyl Group

While the presence of a trifluoromethyl group is a powerful strategy for enhancing metabolic stability, it is not a panacea. The overall metabolic profile of a trifluoromethylated benzene scaffold is a multifactorial equation, with several key variables influencing the outcome.

A. Positional Isomerism: The location of the trifluoromethyl group on the benzene ring relative to other substituents can have a profound impact on metabolic stability. Strategic placement can sterically hinder the approach of metabolizing enzymes to other potential sites of metabolism on the molecule.[11]

B. Nature and Position of Other Substituents: The electronic and steric properties of other functional groups on the benzene ring can either enhance or diminish the stabilizing effect of the -CF3 group. Electron-donating groups, for example, can activate the ring towards oxidation at other positions, potentially creating new metabolic liabilities. Conversely, the introduction of other metabolically robust groups can further shield the molecule from enzymatic degradation.

C. Lipophilicity: The overall lipophilicity of a compound, often quantified by its logP value, influences its partitioning into the lipophilic active sites of CYP enzymes. While the trifluoromethyl group itself increases lipophilicity, careful modulation of the overall molecular properties is necessary to achieve an optimal balance between metabolic stability and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[10][14]

Pillar III: The Crucible of In Vitro Assessment - Methodologies and Experimental Design

The early and accurate assessment of metabolic stability is a cornerstone of modern drug discovery, enabling the timely identification and prioritization of the most promising candidates.[1][2] A suite of robust in vitro assays has been developed to simulate the metabolic environment of the liver and provide quantitative measures of a compound's susceptibility to biotransformation.[7][15]

Core In Vitro Metabolic Stability Assays

The most commonly employed in vitro systems for assessing metabolic stability include:

-

Liver Microsomes: These are subcellular fractions containing the endoplasmic reticulum, which is rich in Phase I enzymes, particularly the CYPs.[2][16] Microsomal stability assays are a high-throughput and cost-effective method for the initial screening of large numbers of compounds.[3]

-

Hepatocytes: These are whole liver cells that contain a full complement of both Phase I and Phase II metabolizing enzymes and their necessary cofactors.[16] Hepatocyte assays provide a more comprehensive and physiologically relevant assessment of metabolic stability.[15][16]

-

Liver S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, thus encompassing both Phase I and Phase II metabolic activities.[7]

The choice of in vitro system is a critical experimental decision driven by the stage of the drug discovery program and the specific questions being addressed.

Experimental Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol outlines a standard high-throughput method for determining the intrinsic clearance of a test compound in human liver microsomes.

1. Objective: To quantify the rate of disappearance of a test compound upon incubation with human liver microsomes, providing a measure of its intrinsic metabolic stability.[3]

2. Materials:

-

Test Compound

-

Positive Control Compound (e.g., a compound with known high clearance like Verapamil)

-

Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate Buffer (e.g., 100 mM, pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Stopping Solution (e.g., ice-cold acetonitrile containing an internal standard)

-

96-well incubation plates

-

Incubator/shaker (37°C)

-

Centrifuge

3. Procedure:

-

Preparation of Reagents:

-

Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Thaw the liver microsomes on ice and dilute to the desired final concentration (e.g., 0.5 mg/mL) in phosphate buffer.

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes, phosphate buffer, and MgCl₂.

-

Add the test compound or positive control to the appropriate wells.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding the ice-cold stopping solution.

-

-

Sample Processing and Analysis:

4. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Data Presentation and Interpretation

The quantitative outputs from these assays, namely the in vitro half-life (t½) and intrinsic clearance (CLint), are crucial for comparing the metabolic stability of different compounds and for predicting their in vivo pharmacokinetic behavior.[1][15]

Table 1: Comparative Metabolic Stability of a Hypothetical Trifluoromethylated Benzene Scaffold

| Compound | Structure | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Parent (Unsubstituted) | Benzene-R | 15 | 46.2 |

| CF3-Analog | 4-CF3-Benzene-R | 120 | 5.8 |

| CH3-Analog | 4-CH3-Benzene-R | 25 | 27.7 |

This data is illustrative and serves to highlight the typical trend observed upon trifluoromethylation.

The data in Table 1 clearly demonstrates the significant improvement in metabolic stability (longer t½ and lower CLint) achieved by introducing a trifluoromethyl group compared to both the unsubstituted parent compound and its methyl analog.[3] This is a direct consequence of the CF3 group's ability to block oxidative metabolism at that position.[3]

Visualizing the Workflow and Metabolic Pathways

Diagrammatic representations are invaluable for conceptualizing complex biological processes and experimental workflows.

Experimental Workflow for In Vitro Metabolic Stability

Caption: A streamlined workflow for assessing in vitro metabolic stability using liver microsomes.

Conceptual Metabolic Pathways of a Trifluoromethylated Benzene

Caption: Potential metabolic pathways for a trifluoromethylated benzene scaffold.

Conclusion: A Forward-Looking Perspective

The strategic incorporation of trifluoromethyl groups into benzene scaffolds is a testament to the power of rational drug design. By understanding the fundamental principles of metabolic stability and employing robust in vitro assessment tools, drug discovery teams can significantly enhance the probability of success for their development candidates. The methodologies and insights presented in this guide are intended to serve as a practical resource for navigating the complexities of drug metabolism and for harnessing the full potential of trifluoromethylation in the creation of safer and more effective medicines. The continuous evolution of analytical technologies, such as high-resolution mass spectrometry and advanced in silico modeling, will undoubtedly further refine our ability to predict and engineer metabolic stability, paving the way for the next generation of innovative therapeutics.[17][19]

References

- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.

- Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed.

- Di Tizio, L., & Bruno, B. (2025, July 18).

- BenchChem. (n.d.). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.

- Frontage Laboratories. (n.d.). Metabolic Stability.

- Eurofins Discovery. (n.d.). Metabolic Stability Services.

- Di Tizio, L., & Bruno, B. (2025, July 18).

- Kumar, R., & Singh, V. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- BenchChem. (n.d.). A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery.

- Isbell, J., & Holcomb, M. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.

- Di Tizio, L., & Bruno, B. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.

- Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.

- Zhang, W., et al. (2024, February 16). Synthesis of Trifluoromethylated Monoterpenes by an Engineered Cytochrome P450. Chemistry – A European Journal.

- ResearchGate. (n.d.). Examples of bioactive trifluoromethylated aromatic compounds.

- Isbell, J., & Holcomb, M. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

- Fluorine in drug discovery: Role, design and case studies. (n.d.).

- Selective C–F Functionalization of Unactiv

- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.

- Recent advances in the trifluoromethylation methodology and new CF3-containing drugs | Request PDF. (2025, August 5).

- Australian Industrial Chemicals Introduction Scheme. (2023, June 26). Benzene, 1-chloro-4-(trifluoromethyl)

- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. (n.d.). PMC.

- JoVE. (2023, January 5). Selective C-F Activation-Trifluoromethylated Benzofulvenes: Difluoroalkenes l Protocol Preview [Video]. YouTube.

- Zhang, D., & Li, W. (2007, May 15). Analytical strategies for identifying drug metabolites. PubMed.

- Stepan, A. F., & Obach, R. S. (2021, August 27). CHAPTER 9: Cytochrome P450 Metabolism. The Royal Society of Chemistry.

- Agilent. (n.d.). Drug Metabolite Identification with a Streamlined Software Workflow.

- Thermo Fisher Scientific. (n.d.). Confident drug metabolite identification using an intelligent data acquisition and processing workflow.

- Zhu, M., Zhang, H., & Humphreys, W. G. (2011, June 1). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry.

- Wilson, I. D., et al. (2010, May 6). Global metabolic profiling procedures for urine using UPLC–MS.

- Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. (n.d.).

- Li, C., et al. (2019, September 25). LC-MS-Based Metabolomic Approach Revealed the Significantly Different Metabolic Profiles of Five Commercial Truffle Species. PMC.

- Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). MDPI.

- In Silico simulation of Cytochrome P450-Mediated metabolism of aromatic amines: A case study of N-Hydroxyl

- Waters Corporation. (n.d.). Exploring the Impact of Part Per Billion Mass Accuracy for Metabolite Identification Using Multi Reflecting Time-of-Flight MS With UPLC™ Part A.

- Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. (2025, August 19). MDPI.

- Vijayalakshmi, A. (2024, June 30). Metabolic profiling of plant constituents through LC-MS. Annals of Phytomedicine.

Sources

- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. benchchem.com [benchchem.com]

- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Cytochrome P450 Enzymes and Drug Metabolism in Humans | MDPI [mdpi.com]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 13. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nuvisan.com [nuvisan.com]

- 16. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 17. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. anis.au.dk [anis.au.dk]

- 19. semanticscholar.org [semanticscholar.org]

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of Iodine vs. Bromine in Aryl Halides

Executive Summary

The ability to differentiate between halogen substituents on a single aromatic ring is a cornerstone of modern diversity-oriented synthesis. This guide details the protocols for the site-selective Suzuki-Miyaura cross-coupling of aryl iodides in the presence of aryl bromides. By exploiting the kinetic disparity in oxidative addition rates (

Mechanistic Foundation & Selectivity Logic

The Kinetic Hierarchy

The site selectivity relies on the bond dissociation energies (BDE) and the resulting rates of oxidative addition (OA) to the Palladium(0) catalyst.

-

C–I Bond: ~65 kcal/mol (Weakest, Fastest OA)

-

C–Br Bond: ~81 kcal/mol (Intermediate)

-

C–Cl Bond: ~96 kcal/mol (Strongest, Slowest OA)

In a competitive environment, the Pd(0) species preferentially inserts into the C–I bond. Selectivity is kinetic, not thermodynamic; therefore, reaction conditions must be tuned to arrest the cycle after the consumption of the iodide but before the activation of the bromide.

Catalyst Considerations

-

Ligand Choice: Triphenylphosphine (

) is the standard ligand for this differentiation. It is active enough to insert into C–I bonds at room temperature but often requires elevated temperatures to activate C–Br bonds efficiently. -

"The Iodide Anomaly": While generally faster, Ar-I coupling can sometimes be sluggish at intermediate temperatures (